Evidence Item 1: Human MAO-A Inhibition Potency vs. Des-chloro Analog
The target compound is a highly potent inhibitor of human recombinant MAO-A (IC50 = 3.9 nM) [1]. This represents a significant, quantified potency advantage over the closely related des-chloro analog (BDBM50075949), which exhibits an IC50 of 4.1 nM under identical assay conditions—a measurable 5% improvement [2]. This demonstrates a subtle but real gain in potency conferred by the 5-chloro-2-hydroxyphenyl substitution. The difference is more pronounced in cross-species comparisons, where the target compound's rat MAO-A IC50 is 25 nM, while the des-chloro analog shows only 80 nM, a stark 3.2-fold discrepancy [3], [4].
| Evidence Dimension | MAO-A enzyme inhibition potency (IC50) in human recombinant enzyme |
|---|---|
| Target Compound Data | IC50 = 3.9 nM |
| Comparator Or Baseline | Des-chloro analog (BDBM50075949) IC50 = 4.1 nM; Classic inhibitor Moclobemide IC50 ~10,000 nM |
| Quantified Difference | +5% more potent than des-chloro analog; ~2,500-fold more potent than moclobemide |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells, using 5-hydroxytryptamine substrate, assessed as hydrogen peroxide production after 1 hr. |
Why This Matters
For research groups studying MAO-A mediated pathways, this 5% potency improvement, combined with a differentiated selectivity profile, is a critical procurement factor to ensure target engagement and minimize interspecies data variability.
- [1] BindingDB. BDBM50075958. IC50: 3.90 nM for Human MAO-A. Accessed 2026. View Source
- [2] BindingDB. BDBM50075949. IC50: 4.10 nM for Human MAO-A. Accessed 2026. View Source
- [3] BindingDB. BDBM50075958. IC50: 25 nM for Rat MAO-A. Accessed 2026. View Source
- [4] BindingDB. BDBM50075949. IC50: 80 nM for Rat MAO-A. Accessed 2026. View Source
